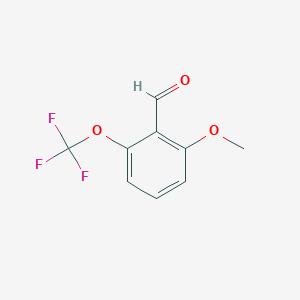

2-Methoxy-6-(trifluoromethoxy)benzaldehyde

Description

Contextual Significance of Halogenated Aromatic Aldehydes in Chemical Synthesis

Halogenated organic compounds are ubiquitous and indispensable in organic chemistry. nih.gov They are not only critical intermediates and building blocks for transformations like cross-coupling reactions and nucleophilic substitutions but also serve as precursors for a majority of organometallic species. nih.gov Aromatic aldehydes are particularly vital building blocks due to their diverse reactivity, making them key intermediates in the synthesis of high-value materials like pharmaceuticals and agrochemicals. numberanalytics.comnih.gov

The presence of both a halogen and an aldehyde group on an aromatic ring provides a dual-functional handle for synthetic chemists. The aldehyde group can readily undergo nucleophilic additions, condensations, and other transformations to build molecular complexity. numberanalytics.com Simultaneously, the halogen atom provides a site for powerful carbon-carbon and carbon-heteroatom bond-forming reactions, greatly expanding synthetic possibilities. While traditional methods for introducing the aldehyde functionality often relied on electrophilic aromatic substitution, which has inherent selectivity limitations, modern approaches continue to seek more versatile and specific methods. nih.gov The fluorinated benzaldehydes that result from these syntheses are valuable precursors for a range of compounds, including dyestuffs, flavorings, and herbicides. google.comgoogle.com

Unique Electronic and Steric Attributes of Methoxy (B1213986) and Trifluoromethoxy Moieties

The substituents on 2-Methoxy-6-(trifluoromethoxy)benzaldehyde impart a unique combination of electronic and steric characteristics. The methoxy group (-OCH3) is a well-understood functional group in organic chemistry, consisting of a methyl group attached to an oxygen atom. ontosight.ai It generally acts as an electron-donating group through resonance, which can influence a compound's physical and chemical properties, including its bioavailability and pharmacokinetics in medicinal chemistry contexts. ontosight.aiacs.org

In contrast, the trifluoromethoxy group (-OCF3) possesses profoundly different properties. It is significantly more electron-withdrawing and lipophilic than its methoxy counterpart. nih.gov The high electronegativity of the three fluorine atoms creates a strong inductive effect, substantially altering the electronic environment of the aromatic ring. ontosight.ai This group is often considered a "pseudo-halogen" due to its electronic properties being similar to those of chlorine or fluorine. nih.gov The trifluoromethoxy group also offers greater metabolic stability and steric bulk compared to the methoxy group, which can hinder enzymatic degradation by enzymes like CYP450. mdpi.com The combination of the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethoxy group in a single molecule creates a distinct electronic profile that is highly valuable for advanced chemical design.

Overview of Research Trajectories for this compound and Related Fluorinated Benzaldhydes

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry and materials science. nih.gov Fluorine's small size allows it to act as a bioisostere for a hydrogen atom, while its high electronegativity can dramatically alter a molecule's properties. nih.govmdpi.com Specifically, the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups are known to enhance lipophilicity, metabolic stability, and binding affinity, making them highly desirable in drug design. ontosight.aimdpi.com

Consequently, research involving fluorinated benzaldehydes, including structures like this compound, is often directed towards the synthesis of novel pharmaceuticals and agrochemicals. chemimpex.com These aldehydes serve as key intermediates, for example, in Knoevenagel condensations to create more complex fluorinated molecules for various applications, including fluorescent dyes. mdpi.com The unique properties conferred by the trifluoromethoxy group make these compounds valuable for designing molecules with improved pharmacokinetic profiles. chemimpex.com Furthermore, these specialized aldehydes are employed in material science for producing specialty polymers and resins, where they can enhance properties like thermal stability and chemical resistance. chemimpex.com

Scope and Academic Relevance in Advanced Chemical Design

The academic relevance of this compound lies in its role as a sophisticated building block that enables the exploration of novel chemical space. The distinct and opposing electronic natures of the methoxy and trifluoromethoxy groups, combined with their specific placement on the benzaldehyde (B42025) ring, provide a unique platform for studying structure-activity relationships and reaction mechanisms.

This compound and its isomers are valuable tools for chemists developing new synthetic methodologies. chemimpex.com The presence of multiple, distinct functional groups allows for selective and sequential chemical modifications. In medicinal chemistry, this precise substitution pattern can be leveraged to design inhibitors or probes with high specificity. For instance, the interplay between methoxy and trifluoromethyl groups on phenyl rings has been explored in designing inhibitors for specific enzymes, where these groups contribute to crucial binding interactions. acs.org The study of such highly functionalized molecules is essential for pushing the boundaries of chemical synthesis and for creating next-generation pharmaceuticals, materials, and other high-value chemical products.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-6-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c1-14-7-3-2-4-8(6(7)5-13)15-9(10,11)12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFNHJQZSHIWIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC(F)(F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategic Route Design

Historical Development and Evolution of Synthetic Pathways for Fluorinated Benzaldehydes

The journey to producing complex fluorinated aromatics is built upon foundational discoveries in organofluorine chemistry. nih.gov Early methods for introducing fluorine onto an aromatic ring were often harsh and lacked the precision of modern techniques. One of the seminal methods was the Balz-Schiemann reaction, first reported in 1927, which involves the thermal decomposition of aromatic diazonium tetrafluoroborates to yield the corresponding aryl fluoride (B91410). nih.govgoogle.com This reaction was a cornerstone for accessing simple fluoroaromatic compounds for many decades.

Another significant early development was the nucleophilic halogen exchange (Halex) process, where a chloro- or bromo-substituent on an activated aromatic ring is displaced by fluoride, typically using potassium fluoride (KF). nih.govgoogle.com The first example of this method for fluoroarene synthesis was reported in 1936. nih.gov For the synthesis of side-chain fluorinated compounds, such as those containing a trifluoromethyl group, Swarts' work in the 1890s using antimony fluorides was pioneering. nih.gov

These early pathways to fluorinated benzaldehydes were often multi-step processes that generated significant salt-containing waste, particularly during hydrolysis stages. google.com The synthesis of precursors frequently relied on these foundational but often inefficient reactions, setting the stage for the development of more direct, selective, and sustainable methods in subsequent years.

Contemporary Synthetic Approaches to 2-Methoxy-6-(trifluoromethoxy)benzaldehyde

The synthesis of a multifunctional molecule like this compound presents distinct challenges, namely the controlled introduction of the trifluoromethoxy group and the regioselective installation of the aldehyde function. The trifluoromethoxy group is notoriously difficult to introduce, and its synthesis has been a significant focus of modern synthetic chemistry. nih.govnih.gov Strategies often involve either the direct trifluoromethoxylation of a precursor or the construction of the C-O-CF3 bond from a phenol. beilstein-journals.orgmdpi.com

Regioselective Functionalization Techniques (e.g., directed ortho metalation)

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of substituted aromatic rings. chem-station.com The methodology relies on a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. chem-station.comdiva-portal.org The resulting aryl-lithium species can then be trapped with a suitable electrophile to install a new functional group with high precision. researchgate.net

The methoxy (B1213986) group is an effective DMG. For the synthesis of this compound, a plausible DoM strategy would begin with 1-methoxy-3-(trifluoromethoxy)benzene as the substrate. The methoxy group would direct lithiation to the C2 position. Quenching the resulting aryllithium intermediate with an appropriate formylating agent, such as N,N-dimethylformamide (DMF), would yield the target aldehyde. harvard.edu It is important to note that aldehydes themselves are incompatible with organolithium reagents and cannot be used as directing groups without in-situ protection. chem-station.comharvard.edu

Table 1: Proposed Synthetic Route via Directed ortho-Metalation (DoM)

| Step | Transformation | Key Reagents | Purpose | Reference Principle |

|---|---|---|---|---|

| 1 | Synthesis of Precursor | Various (e.g., from 3-methoxyphenol) | Prepare 1-methoxy-3-(trifluoromethoxy)benzene | beilstein-journals.org |

| 2 | Directed ortho-Metalation | n-BuLi or s-BuLi, TMEDA, THF, -78 °C | Regioselective deprotonation at C2, directed by the methoxy group | chem-station.com |

| 3 | Electrophilic Quench (Formylation) | N,N-Dimethylformamide (DMF) | Introduction of the aldehyde (formyl) group | harvard.edu |

| 4 | Workup | Aqueous acid | Hydrolysis of the intermediate to reveal the aldehyde | harvard.edu |

Catalyst-Mediated and Transition Metal-Catalyzed Syntheses

Modern catalysis offers powerful alternatives for C-H functionalization, potentially streamlining synthetic routes. acs.org Transition metal-catalyzed reactions can enable the direct conversion of a C-H bond into a C-C or C-heteroatom bond, avoiding the need for pre-functionalized substrates required in classical methods like DoM.

One advanced approach involves the direct C-H trifluoromethoxylation of an aromatic precursor, such as m-methoxybenzaldehyde, using photoredox catalysis. nih.gov These methods can generate highly reactive OCF3 radicals that functionalize arenes under mild conditions. nih.gov Alternatively, a more convergent strategy would involve the transition-metal-catalyzed C-H formylation of the 1-methoxy-3-(trifluoromethoxy)benzene precursor. While aldehyde-directed C-H functionalization is challenging due to the reactivity of the formyl group, various catalytic systems, often employing transient directing groups, have been developed for ortho-C-H functionalization of benzaldehydes and related substrates. acs.org

Table 2: Conceptual Catalyst-Mediated Synthetic Strategies

| Strategy | Description | Potential Catalysts/Reagents | Key Advantage | Reference Principle |

|---|---|---|---|---|

| Late-Stage C-H Trifluoromethoxylation | Direct introduction of the -OCF3 group onto a m-methoxybenzaldehyde precursor. | Photoredox catalyst (e.g., Ru(bpy)3(PF6)2), OCF3 source | Introduces the key functional group at a late stage. | nih.gov |

| Early-Stage C-H Formylation | Direct introduction of the -CHO group onto the 1-methoxy-3-(trifluoromethoxy)benzene precursor. | Pd, Rh, or Ru catalysts with appropriate ligands and oxidants. | High atom economy by activating a C-H bond directly. | acs.org |

| Copper-Catalyzed Trifluoromethylation | While not for -OCF3, Cu-catalyzed methods are prominent for -CF3 group installation and highlight the role of transition metals in fluorination chemistry. | Cu(OTf)2, Togni-II reagent | Demonstrates the utility of copper in activating fluorinating agents. | researchgate.netacs.org |

Multi-Component Reactions for Structural Elaboration

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. tcichemicals.com This approach offers significant advantages in terms of step economy and molecular diversity. nih.gov While MCRs are not typically used to synthesize substituted benzaldehydes themselves, they are exceptionally powerful for the "structural elaboration" of aldehydes into more complex, often heterocyclic, scaffolds. rsc.orgnih.gov

Once synthesized, this compound can serve as a key building block in a variety of well-established MCRs. For example, it could be employed in the Biginelli reaction with a β-ketoester and urea (B33335) to produce highly functionalized dihydropyrimidinones, or in the Ugi four-component reaction to generate complex α-acylamino carboxamides. tcichemicals.com The unique substitution pattern of the aldehyde would be directly translated into the final complex product, making it a valuable starting material for generating libraries of novel compounds for biological screening.

Green Chemistry Principles in the Synthesis of Trifluoromethoxy-Substituted Aromatics

The synthesis of fluorinated compounds has traditionally involved reagents and solvents that are environmentally problematic. researchgate.net Modern synthetic chemistry places a strong emphasis on green chemistry principles, aiming to reduce waste, minimize energy consumption, and avoid hazardous substances. In the context of synthesizing trifluoromethoxy-substituted aromatics, this includes developing catalyst-based methods that improve atom economy and exploring alternative reaction media or solvent-free conditions. researchgate.netresearchgate.net

Solvent-Free and Mechanochemical Approaches

A key strategy in green chemistry is the reduction or elimination of volatile organic solvents. researchgate.net Solvent-free and mechanochemical approaches, such as ball milling, represent a significant advance in this area. rsc.org Mechanochemistry uses mechanical force (e.g., grinding or milling) to activate chemical reactions, often in the absence of any bulk solvent. nih.gov

These techniques have been successfully applied to the synthesis of trifluoromethyl- and difluoromethyl-substituted compounds. rsc.orgnih.govacs.org Reactions are often faster, more efficient, and can sometimes provide different product selectivity compared to their solution-phase counterparts. nih.gov Applying mechanochemical principles to the synthesis of this compound or its precursors could involve the solvent-free milling of reactants, potentially reducing reaction times and eliminating the need for large volumes of hazardous solvents for both the reaction and subsequent purification steps. acs.org

Table 3: Comparison of Conventional vs. Green Synthetic Approaches

| Parameter | Conventional Solution-Phase Synthesis | Mechanochemical (Solvent-Free) Synthesis |

|---|---|---|

| Solvent Usage | High (for reaction, extraction, and purification) | Minimal to none |

| Energy Input | Often requires prolonged heating or cooling | Direct input of mechanical energy; often at room temperature |

| Reaction Time | Can be hours to days | Often reduced to minutes or a few hours |

| Waste Generation | High, primarily from solvent waste | Significantly reduced |

| Applicability Principle | Established for a wide range of reactions. | Demonstrated for fluorination and synthesis of fluorinated heterocycles. rsc.orgacs.org |

Flow Chemistry and Continuous Processing Applications

The application of flow chemistry and continuous processing offers significant advantages for the synthesis of complex molecules like this compound. uc.ptpolimi.it Continuous-flow systems, where reactants are pumped through a network of tubes and reactors, provide superior control over reaction parameters such as temperature, pressure, and mixing compared to conventional batch methods. polimi.it This enhanced control is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates, which can be challenges in the synthesis of polysubstituted aromatic rings.

For the synthesis of this compound, a key challenge is achieving selective ortho-functionalization. Flow chemistry can facilitate directed metalation reactions with greater safety and reproducibility. The small reactor volumes and high surface-area-to-volume ratios inherent in flow systems allow for rapid heat dissipation, minimizing the risk of thermal runaways. polimi.it Furthermore, the modular nature of flow chemistry setups allows for the "telescoping" of multiple reaction steps into a single, continuous sequence, which avoids the need for isolating and purifying intermediates. nih.gov This approach can significantly shorten synthesis times and reduce waste. nih.gov

A hypothetical continuous-flow process for this compound could involve an initial lithiation of a trifluoromethoxy-substituted anisole, followed by an in-line quench with a formylating agent in a subsequent reactor module. The ability to precisely control residence time and stoichiometry in flow reactors can maximize the yield of the desired product while suppressing the formation of byproducts. uc.pt

Table 1: Potential Advantages of Flow Chemistry in this compound Synthesis

| Feature | Benefit in Synthesis |

| Enhanced Heat Transfer | Improved safety and selectivity for exothermic reactions like metalation. |

| Precise Control | High reproducibility and yield due to controlled stoichiometry and residence time. |

| Process Intensification | Reduced reactor size, lower capital expenditure, and increased modularity. polimi.it |

| Telescoped Reactions | Multi-step syntheses can be performed continuously, avoiding intermediate purification. nih.gov |

| Safety | Minimized risk associated with hazardous reagents or unstable intermediates due to small reaction volumes. uc.pt |

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the final product. jocpr.comprimescholars.com In synthesizing this compound, strategic route design is critical to maximize atom economy and minimize waste.

Traditional syntheses of substituted benzaldehydes often involve multi-step processes that may utilize stoichiometric reagents, leading to significant waste generation. For instance, oxidation reactions converting a benzyl (B1604629) alcohol to an aldehyde using stoichiometric oxidants like chromium reagents have very poor atom economy and produce hazardous waste. A greener alternative would be to employ catalytic aerobic oxidation, which uses a catalyst and air as the oxidant, with water being the only byproduct.

Table 2: Comparison of Hypothetical Synthetic Steps based on Atom Economy

| Reaction Type | Reagents | Byproducts | Atom Economy |

| Stoichiometric Oxidation | Benzyl alcohol, CrO₃, H₂SO₄ | Cr₂(SO₄)₃, H₂O | Low |

| Catalytic Hydrogenation | Alkenes, H₂, Catalyst | None | High (100%) jocpr.com |

| Wittig Reaction | Aldehyde, Phosphonium ylide | Triphenylphosphine oxide | Poor |

| Palladium-Catalyzed Carbonylation | Aryl halide, CO, Silane, Catalyst | Silane-halide adduct | Moderate to High |

Purification and Isolation Methodologies for High-Purity Compounds

Achieving the high purity required for pharmaceutical and materials science applications necessitates advanced purification techniques capable of separating the target compound from structurally similar impurities and residual reagents.

Advanced Chromatographic Techniques (e.g., preparative HPLC, SFC)

Preparative High-Performance Liquid Chromatography (HPLC) is a scalable chromatographic technique used for isolating and purifying compounds from complex mixtures. sielc.com For this compound, reversed-phase HPLC using a C18 column would be a standard approach, where a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol) is used. tarosdiscovery.com Automated preparative HPLC systems can process large quantities of crude product with high resolution, enabling the isolation of compounds with purity levels exceeding 98%. chemscene.com The use of mass-spectrometry-triggered fraction collection can further enhance the efficiency of the purification workflow by selectively collecting the fractions containing the target molecular weight. tarosdiscovery.com

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and greener alternative to HPLC for preparative purification. teledynelabs.com SFC typically uses supercritical carbon dioxide as the primary mobile phase, which is non-toxic and easily removed from the collected fractions. youtube.comshimadzu.com This technique is particularly well-suited for the purification of fluorinated compounds, which can sometimes exhibit challenging solubility and chromatographic behavior in traditional HPLC systems. selerity.com The lower viscosity and higher diffusivity of supercritical fluids allow for faster separations without a loss of resolution. youtube.com Given that this compound is a relatively volatile and fluorinated molecule, SFC offers advantages in terms of speed, reduced solvent consumption, and potentially improved recovery. shimadzu.comwaters.com

Table 3: Comparison of Preparative HPLC and SFC for Purification

| Parameter | Preparative HPLC | Supercritical Fluid Chromatography (SFC) |

| Primary Mobile Phase | Organic Solvents (Acetonitrile, Methanol), Water | Supercritical CO₂ |

| Solvent Consumption | High | Low |

| Separation Speed | Moderate to Fast | Very Fast youtube.com |

| Post-Purification Workup | Evaporation of large solvent volumes | Rapid evaporation of CO₂, leaving minimal co-solvent. shimadzu.com |

| Suitability for Fluorinated Compounds | Good | Excellent selerity.com |

Controlled Crystallization and Polymorph Preparation (drawing from related compounds)

Controlled crystallization is a critical final step for obtaining high-purity solid material and for potentially isolating specific crystalline forms, or polymorphs. The choice of solvent, temperature, and cooling rate are crucial parameters that dictate crystal growth and morphology. For benzaldehyde (B42025) derivatives, recrystallization from solvents like ethanol (B145695) or hexane (B92381) is a common practice. google.comorientjchem.org Techniques such as slow evaporation, cooling crystallization, or anti-solvent addition can be systematically screened to find the optimal conditions for this compound.

Polymorphism, the ability of a compound to exist in multiple crystal structures, is a significant consideration in the pharmaceutical and materials sciences, as different polymorphs can have different physical properties, including solubility and stability. princeton.edu The presence of fluorine in organic molecules is known to influence intermolecular interactions and can affect polymorphic behavior. princeton.edu Aromatic fluorination can alter crystal packing and may favor the formation of certain polymorphs over others. princeton.edu For a molecule like this compound, with its rigid aromatic core and highly polar substituents, the potential for polymorphism should be investigated. A systematic polymorph screen would involve crystallizing the compound under a wide range of conditions (different solvents, temperatures, pressures) and analyzing the resulting solids using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to identify any distinct crystalline forms.

Elucidation of Reactivity Patterns and Mechanistic Pathways

Fundamental Reactivity of the Aldehyde Moiety

The aldehyde group is a primary site of reactivity in 2-Methoxy-6-(trifluoromethoxy)benzaldehyde, characterized by the electrophilic nature of its carbonyl carbon. This electrophilicity is modulated by the substituents on the aromatic ring. The methoxy (B1213986) group at the ortho position donates electron density through resonance, which can slightly reduce the electrophilicity of the carbonyl carbon. Conversely, the trifluoromethoxy group, also at an ortho position, is strongly electron-withdrawing via induction, which would enhance the carbonyl's electrophilicity. The net effect is a carbonyl group that remains susceptible to nucleophilic attack.

The carbonyl carbon of this compound readily undergoes nucleophilic addition, a characteristic reaction of aldehydes. libretexts.org This is typically followed by a dehydration step, leading to condensation products like hydrazones and Schiff bases.

Hydrazone Formation: In the presence of hydrazine or its derivatives (e.g., 2,4-dinitrophenylhydrazine or semicarbazide), this compound is expected to form the corresponding hydrazone. The reaction proceeds via nucleophilic attack of the nitrogen atom of the hydrazine on the carbonyl carbon, followed by elimination of a water molecule. This type of condensation reaction is a reliable method for the derivatization and characterization of aldehydes. nih.govresearchgate.netnih.gov

Schiff Base Synthesis: Reaction with primary amines yields Schiff bases, or imines. This condensation reaction involves the nucleophilic addition of the amine to the aldehyde, forming a hemiaminal intermediate which then dehydrates to form the C=N double bond. These reactions are fundamental in the synthesis of various ligands and organic intermediates.

Table 1: Representative Condensation Reactions of this compound

| Reactant | Product Type | General Reaction Conditions |

| Hydrazine (or derivative) | Hydrazone | Mildly acidic or basic catalysis |

| Primary Amine | Schiff Base (Imine) | Typically requires removal of water, sometimes with acid or base catalysis |

The aldehyde group exists in an intermediate oxidation state, allowing for both oxidation to a carboxylic acid and reduction to a primary alcohol.

Oxidation: this compound can be oxidized to 2-methoxy-6-(trifluoromethoxy)benzoic acid. Common laboratory oxidizing agents for this transformation include potassium permanganate (KMnO4), chromium trioxide (CrO3), or milder reagents like silver oxide (Ag2O) in the Tollens' test. researchgate.netresearchgate.net The choice of reagent can be critical to avoid side reactions on the substituted aromatic ring.

Reduction: The reduction of the aldehyde group yields 2-methoxy-6-(trifluoromethoxy)benzyl alcohol. Standard reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are effective for this purpose. rsc.org Catalytic hydrogenation over metals like palladium, platinum, or nickel is also a common method for this conversion. msu.edu

Table 2: Redox Reactions of this compound

| Transformation | Product | Typical Reagents |

| Oxidation | 2-Methoxy-6-(trifluoromethoxy)benzoic acid | KMnO4, CrO3, Ag2O |

| Reduction | 2-Methoxy-6-(trifluoromethoxy)benzyl alcohol | NaBH4, LiAlH4, H2/Pd |

Aromatic Substitution Chemistry of the Benzene (B151609) Ring

The reactivity of the benzene ring towards electrophilic aromatic substitution (EAS) is heavily influenced by the directing and activating/deactivating effects of the existing methoxy and trifluoromethoxy groups.

In electrophilic aromatic substitution, the regiochemical outcome is determined by the electronic properties of the substituents on the benzene ring. wikipedia.org

Methoxy Group (-OCH₃): The methoxy group is a powerful activating group and an ortho, para-director. It donates electron density to the ring through resonance, stabilizing the cationic intermediate (the sigma complex) formed during electrophilic attack, particularly when the attack occurs at the ortho and para positions. wikipedia.orglibretexts.org

Trifluoromethoxy Group (-OCF₃): The trifluoromethoxy group is strongly deactivating due to the powerful inductive electron-withdrawing effect of the three fluorine atoms. beilstein-journals.orgmasterorganicchemistry.com While the oxygen atom can participate in resonance donation, this effect is significantly diminished by the fluorine atoms. This group is generally considered a meta-director in some contexts, but due to the resonance contribution of the oxygen lone pairs, it can also direct to the para position. researchgate.net

Combined Effect: In this compound, the two substituents are positioned meta to each other. The directing effects of the powerful activating methoxy group are expected to dominate over the deactivating trifluoromethoxy group. masterorganicchemistry.com The methoxy group at position 2 directs incoming electrophiles to its ortho (position 3) and para (position 5) positions. The trifluoromethoxy group at position 6 directs to its meta positions (positions 3 and 5). Therefore, both groups reinforce the substitution at positions 3 and 5. Steric hindrance from the adjacent substituents might influence the relative ratio of substitution at these two positions.

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |

| -OCH₃ | Resonance donating, Inductive withdrawing | Activating | ortho, para |

| -OCF₃ | Strongly inductive withdrawing, Weakly resonance donating | Deactivating | meta (primarily), para |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize this compound in these reactions, it would typically first be converted into an aryl halide or triflate. For instance, bromination of one of the activated ring positions (e.g., position 5) would yield a substrate suitable for cross-coupling.

Suzuki Coupling: A 5-bromo-2-methoxy-6-(trifluoromethoxy)benzaldehyde derivative could react with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond at position 5.

Sonogashira Coupling: The same aryl bromide could be coupled with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base to introduce an alkynyl group. wikipedia.orgorganic-chemistry.orgkaust.edu.sa

Heck Reaction: Reaction of the aryl bromide with an alkene in the presence of a palladium catalyst and a base would result in the formation of a substituted alkene at the 5-position. wikipedia.orgorganic-chemistry.orgsynarchive.com

Table 4: Potential Cross-Coupling Reactions for Derivatization

| Reaction Name | Coupling Partner | Catalyst System (Typical) |

| Suzuki | Organoboron compound | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) |

Intramolecular Cyclization and Rearrangement Reactions Involving the Compound

A review of the scientific literature does not reveal prominent or well-documented examples of intramolecular cyclization or rearrangement reactions specifically involving this compound as the starting material. The stability of the substituted benzaldehyde (B42025) framework under many conditions means that such reactions would likely require specific functionalization or highly energetic conditions to proceed. Hypothetically, if a nucleophilic group were introduced at an appropriate position on the molecule (e.g., via a multi-step synthesis), intramolecular cyclization involving the aldehyde could be envisioned. However, such pathways are not established for this particular compound.

Kinetic and Thermodynamic Aspects of Key Transformations

A comprehensive understanding of the reactivity of this compound necessitates a detailed examination of the kinetic and thermodynamic parameters that govern its chemical transformations. However, a thorough review of available scientific literature reveals a significant gap in experimental and computational data specifically pertaining to this compound. While general principles of physical organic chemistry allow for predictions of its reactivity, specific rate constants, activation energies, and thermodynamic equilibria for its reactions are not well-documented.

Substituent Effects on Reaction Rates and Equilibria

The reactivity of the aldehyde functional group and the aromatic ring in this compound is significantly influenced by the electronic properties of the methoxy (-OCH3) and trifluoromethoxy (-OCF3) substituents. The interplay of their inductive and resonance effects dictates the electron density at various positions on the benzene ring and at the carbonyl carbon, thereby affecting the rates and equilibrium positions of its reactions.

The methoxy group at the ortho position is generally considered an activating group. It can donate electron density to the aromatic ring via a resonance effect (+R), which would increase the nucleophilicity of the ring and stabilize carbocation intermediates formed during electrophilic aromatic substitution. Conversely, its inductive effect (-I) withdraws electron density due to the electronegativity of the oxygen atom.

The trifluoromethoxy group at the ortho position is a strongly electron-withdrawing group. The high electronegativity of the fluorine atoms results in a powerful inductive effect (-I). While the oxygen atom possesses lone pairs that could participate in resonance donation (+R), the strong pull of the fluorine atoms significantly diminishes this capacity. The net effect is a strong deactivation of the aromatic ring towards electrophilic attack.

In a study on the gas-phase proton transfer equilibria of various substituted benzaldehydes, it was demonstrated that electron-donating groups like methyl increase the proton affinity of the aldehyde, while electron-withdrawing groups like fluoro and chloro decrease it rsc.orgrsc.org. Although this study did not include the trifluoromethoxy substituent, the trend suggests that the electron-withdrawing nature of the -OCF3 group in this compound would likely decrease its proton affinity relative to benzaldehyde itself.

A study on the oxidation of various methoxy-substituted benzaldehydes by benzimidazolium fluorochromate provided kinetic and thermodynamic parameters for these reactions researchgate.net. The presence of methoxy groups was found to influence the reaction rates, and the study established a mechanism for the oxidation process. While this provides a framework for understanding the oxidation of substituted benzaldehydes, the absence of the trifluoromethoxy group in this study prevents a direct comparison.

Table 3.4.1.1: Predicted Substituent Effects on the Reactivity of this compound

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Aromatic Ring | Predicted Impact on Reaction Rate (Electrophilic Aromatic Substitution) |

| Methoxy (-OCH3) | 2- (ortho) | -I (withdrawing) | +R (donating) | Activating (net) | Increase |

| Trifluoromethoxy (-OCF3) | 6- (ortho) | -I (strongly withdrawing) | +R (weakly donating) | Deactivating (net) | Decrease |

This table is based on established principles of physical organic chemistry, as specific experimental data for this compound is not available.

In-situ Monitoring of Reaction Progress (e.g., FTIR, Raman)

Real-time monitoring of chemical reactions is crucial for elucidating reaction mechanisms, determining kinetic parameters, and optimizing reaction conditions. In-situ spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for this purpose as they can provide information about the concentration of reactants, intermediates, and products as a function of time nih.govxjtu.edu.cnrsc.org.

For reactions involving this compound, in-situ FTIR spectroscopy could be employed to monitor the disappearance of the characteristic aldehyde C=O stretching vibration (typically around 1700 cm⁻¹) and the appearance of new bands corresponding to the products. For instance, in an oxidation reaction, the formation of a carboxylic acid would be indicated by the appearance of a broad O-H stretch and a shift in the C=O stretch.

Raman spectroscopy offers a complementary technique, particularly for reactions in aqueous media or for monitoring changes in non-polar bonds. The C=O bond of the aldehyde would also be Raman active, and its intensity could be tracked to follow the reaction progress. Studies have demonstrated the utility of Raman spectroscopy for observing the addition of bisulfite to aldehydes and for the quantification of aldehydes and ketones thepulsar.benih.govresearchgate.net.

While the application of these in-situ techniques to the specific reactions of this compound has not been reported in the literature, their general applicability to aromatic aldehydes is well-established. Such studies would be invaluable for generating the kinetic and thermodynamic data that is currently lacking for this compound.

Table 3.4.2.1: Potential Spectroscopic Markers for In-situ Monitoring of Reactions of this compound

| Reaction Type | Key Functional Group Transformation | Spectroscopic Technique | Expected Spectral Change |

| Oxidation | Aldehyde to Carboxylic Acid | FTIR | Disappearance of aldehyde C=O stretch (~1700 cm⁻¹); Appearance of carboxylic acid C=O stretch (~1710 cm⁻¹) and broad O-H stretch (~3000 cm⁻¹) |

| Reduction | Aldehyde to Alcohol | FTIR | Disappearance of aldehyde C=O stretch (~1700 cm⁻¹); Appearance of alcohol broad O-H stretch (~3300 cm⁻¹) |

| Nucleophilic Addition | Aldehyde to Adduct | Raman | Change in the C=O stretching frequency and intensity |

This table outlines potential applications of in-situ spectroscopy based on the known reactivity of aldehydes; specific experimental data for this compound is not available.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Studies of Molecular Structure and Electronic Properties

Quantum chemical studies are fundamental to determining a molecule's most stable structure and the distribution of its electrons.

Density Functional Theory (DFT) is a robust computational method widely used to investigate the electronic structure of molecules. nih.gov For 2-Methoxy-6-(trifluoromethoxy)benzaldehyde, a DFT approach, commonly using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to perform geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. malayajournal.org

The analysis would focus on key geometric parameters, including the bond lengths of the carbonyl group (C=O), the aromatic C-C bonds, and the bonds associated with the methoxy (B1213986) (-OCH₃) and trifluoromethoxy (-OCF₃) substituents. Bond angles and dihedral angles would also be calculated to establish the planarity of the benzene (B151609) ring and the orientation of the substituent groups relative to it. The steric hindrance caused by having two substituents in the ortho positions (2 and 6) would likely lead to some torsion or out-of-plane arrangement of the aldehyde and trifluoromethoxy groups to minimize repulsive forces.

Table 1: Illustrative Optimized Geometric Parameters (DFT/B3LYP) This table presents expected, representative data for a substituted benzaldehyde (B42025) and is not from a specific study on this compound.

| Parameter | Expected Value | Description |

|---|---|---|

| C=O Bond Length | ~1.21 Å | Typical double bond length for an aromatic aldehyde carbonyl. |

| C-C (Aromatic) Bond Length | ~1.39 - 1.41 Å | Average bond lengths within the benzene ring. |

| C-CHO Bond Length | ~1.48 Å | Single bond connecting the aldehyde group to the ring. |

| C-O (Methoxy) Bond Length | ~1.36 Å | Bond between the aromatic ring and the methoxy oxygen. |

| O-C-C-O (Dihedral Angle) | 0° or 180° | Describes the orientation of the aldehyde group relative to the ring. |

Beyond DFT, other methods can be used to study electronic structure. Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data but are computationally more demanding. Semi-empirical methods, like PM3, are faster as they use parameters derived from experimental results, but they are generally less accurate than DFT or ab initio methods. researchgate.net For a molecule of this size, DFT typically offers the best balance of accuracy and computational cost.

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.orgnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilicity. youtube.com The LUMO is the innermost orbital without electrons and acts as an electron acceptor, defining the molecule's electrophilicity. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of chemical reactivity. researchgate.net

A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. researchgate.net For this compound, the electron-donating methoxy group would raise the HOMO energy, while the strongly electron-withdrawing trifluoromethoxy and aldehyde groups would lower the LUMO energy. This combined effect would likely result in a relatively small HOMO-LUMO gap, suggesting a reactive molecule.

From the HOMO and LUMO energies, several quantum chemical parameters can be derived to quantify reactivity.

Table 2: Illustrative FMO Properties and Quantum Chemical Descriptors This table presents expected, representative data and is not from a specific study on this compound.

| Parameter | Formula | Expected Value (eV) | Interpretation |

|---|---|---|---|

| E(HOMO) | - | ~ -6.5 eV | Energy of the highest occupied molecular orbital. |

| E(LUMO) | - | ~ -2.0 eV | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | ~ 4.5 eV | Indicates chemical reactivity; smaller gap means higher reactivity. |

| Ionization Potential (I) | -E(HOMO) | ~ 6.5 eV | Energy required to remove an electron. |

| Electron Affinity (A) | -E(LUMO) | ~ 2.0 eV | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | ~ 2.25 eV | Measures resistance to change in electron distribution. |

An Electrostatic Potential Surface (EPS), also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution across the molecule's surface. malayajournal.org It is invaluable for predicting sites susceptible to nucleophilic and electrophilic attack. malayajournal.org

For this compound, the EPS map would show:

Negative Potential (Red/Yellow): Regions of high electron density, indicating sites for electrophilic attack. These would be concentrated on the oxygen atom of the carbonyl group and, to a lesser extent, the oxygen of the methoxy group.

Positive Potential (Blue): Regions of low electron density or electron deficiency, indicating sites for nucleophilic attack. The most positive region would be the carbon atom of the carbonyl group, followed by the hydrogen atoms.

Neutral Potential (Green): Regions with balanced electrostatic potential, typically the aromatic ring's carbon backbone.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves studying the energy of the molecule as a function of rotation around its single bonds. For this compound, key rotations would be around the C-CHO, C-OCH₃, and C-OCF₃ bonds. Due to the steric hindrance between the bulky groups at the 2- and 6-positions, the molecule is expected to adopt a specific, stable conformation where the substituents are oriented to minimize steric clash. researchgate.net A study on the related 2-methoxybenzaldehyde (B41997) shows it adopts a planar anti-conformation. mdpi.com The presence of the much larger trifluoromethoxy group would significantly influence the preferred geometry.

Molecular Dynamics (MD) simulations could be performed to study the dynamic behavior of the molecule over time at a finite temperature. This would reveal the flexibility of the substituent groups and the stability of different conformational states, providing insight into the molecule's vibrational dynamics in a simulated environment. mdpi.com

Torsional Energy Barriers and Preferred Conformations

The conformational flexibility of "this compound" is primarily dictated by the rotation around the single bonds connecting the methoxy and trifluoromethoxy groups to the benzene ring, as well as the bond between the aldehyde group and the ring. The interplay of steric hindrance and electronic effects between the ortho-substituents governs the molecule's preferred three-dimensional structure.

Computational methods, such as Density Functional Theory (DFT), are instrumental in calculating the torsional energy profiles. researchgate.net For biaryl systems, which share similarities with substituted benzenes, torsional energy barriers can be accurately predicted. researchgate.net The rotation of the methoxy and trifluoromethoxy groups is subject to energy barriers as they move past the adjacent aldehyde group. The preferred conformation will be the one that minimizes steric repulsion and maximizes favorable electronic interactions. It is anticipated that the methoxy and trifluoromethoxy groups will not be perfectly coplanar with the benzene ring due to steric clashes. nih.gov

| Dihedral Angle | Relative Energy (kcal/mol) | Conformation Description |

| C(ring)-C(ring)-O-C(methoxy) | Varies | Rotation of the methoxy group |

| C(ring)-C(ring)-O-C(trifluoromethoxy) | Varies | Rotation of the trifluoromethoxy group |

| C(ring)-C(ring)-C(aldehyde)-O | Varies | Rotation of the aldehyde group |

Note: The data in this table is illustrative and represents the type of information obtained from computational studies on torsional energy barriers.

Solvent Effects on Molecular Behavior (Theoretical modeling)

The behavior of "this compound" in solution is influenced by the surrounding solvent molecules. Theoretical modeling, often using continuum solvent models like the Conductor-like Polarizable Continuum Model (CPCM), can predict how the solvent environment affects the molecule's conformation and reactivity. researchgate.net

Solvents can influence the relative energies of different conformers. For instance, a polar solvent might stabilize a more polar conformer of the molecule. While some reactions are not highly sensitive to solvent polarity, the presence of a solvent can still reduce activation energies for certain processes. researchgate.net The study of solvent effects is crucial for understanding the molecule's behavior in various chemical environments. uva.es

| Solvent | Dielectric Constant | Predicted Effect on Conformation |

| Acetonitrile (B52724) | 37.5 | May stabilize more polar conformers |

| Water | 80.1 | Strong stabilization of polar conformers |

| Dichloromethane | 9.1 | Moderate influence on conformational preference |

Note: This table provides a conceptual overview of how different solvents might theoretically influence the molecular behavior of the compound.

Intermolecular Interactions and Supramolecular Assembly Prediction (drawing from related compounds)

The way in which molecules of "this compound" are predicted to pack in a crystal lattice is determined by a variety of non-covalent interactions. Insights into these interactions can be drawn from studies on structurally related benzaldehyde derivatives. nih.govrsc.org The interplay of these weak forces dictates the formation of specific supramolecular assemblies. nih.gov

Hydrogen Bonding and π-Stacking Interactions

Although "this compound" does not possess strong hydrogen bond donors, weak C-H···O hydrogen bonds are expected to play a significant role in its crystal packing, a common feature in benzaldehyde derivatives. nih.govrsc.org The oxygen atoms of the methoxy, trifluoromethoxy, and aldehyde groups can act as hydrogen bond acceptors for hydrogen atoms from the aromatic ring or neighboring molecules.

Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules are anticipated to contribute to the stability of the crystal structure. nih.gov These interactions are a common feature in the crystal packing of aromatic compounds. nih.gov The presence of both electron-donating (methoxy) and electron-withdrawing (trifluoromethoxy and aldehyde) groups can influence the nature of these π-stacking arrangements.

Hirshfeld Surface Analysis and Crystal Packing Prediction

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov This analysis allows for the identification of close contacts between atoms of neighboring molecules and provides a "fingerprint" plot that summarizes the nature and prevalence of these interactions. nih.govnih.gov

For "this compound," a Hirshfeld surface analysis would likely reveal the significance of H···H, O···H, and F···H contacts, indicating the prevalence of van der Waals forces and weak hydrogen bonds. The analysis of related multi-substituted benzaldehyde derivatives has shown that variations in substitution patterns lead to different crystal packing arrangements. nih.govrsc.org The presence of the trifluoromethoxy group may also introduce C-F···π interactions, which are known to influence crystal packing. researchgate.net

| Interaction Type | Predicted Contribution to Hirshfeld Surface |

| H···H | High |

| O···H / H···O | Significant |

| F···H / H···F | Significant |

| C···H / H···C | Moderate |

| C···C (π-stacking) | Moderate |

Note: This table is a prediction based on Hirshfeld surface analyses of related compounds and illustrates the expected contributions of different intermolecular contacts.

Role As a Strategic Synthetic Building Block in Advanced Chemical Entity Design

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

The aldehyde functionality of 2-Methoxy-6-(trifluoromethoxy)benzaldehyde is a key handle for its elaboration into a wide array of complex heterocyclic systems. The presence of the methoxy (B1213986) and trifluoromethoxy groups provides additional control over the reactivity and regioselectivity of cyclization reactions, while also imparting unique physicochemical properties to the resulting heterocyclic scaffolds.

Quinolines: The synthesis of quinoline (B57606) derivatives can be achieved through various condensation reactions involving aldehydes. For instance, the Friedländer annulation, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a classic method for quinoline synthesis. In a modified approach, this compound could be envisioned to first undergo a condensation reaction, followed by cyclization and aromatization to yield highly substituted quinolines. The electron-donating methoxy group and the electron-withdrawing trifluoromethoxy group can influence the electronic properties of the resulting quinoline ring, which is significant for its potential biological activity. nih.govbeilstein-journals.org

Benzofurans: Benzofuran (B130515) scaffolds are prevalent in many natural products and pharmaceuticals. nih.govnih.govoregonstate.edu One common synthetic route to 2-arylbenzofurans involves the acid-catalyzed cyclization of α-aryloxyketones. organic-chemistry.org this compound can be utilized as a starting material to generate the necessary precursors for such cyclizations. For example, a Wittig reaction on the aldehyde can introduce a vinyl group, which can then be further elaborated and cyclized to form the benzofuran ring. The substitution pattern on the benzaldehyde (B42025) would translate to a uniquely functionalized benzofuran derivative. rsc.org

Pyrimidines: Pyrimidine-based structures are fundamental components of nucleic acids and are found in numerous synthetic bioactive compounds. The Biginelli reaction, a one-pot multicomponent reaction, is a well-established method for the synthesis of dihydropyrimidinones, which can be subsequently oxidized to pyrimidines. This reaction typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea. nih.gov The use of this compound in a Biginelli-type reaction would lead to the formation of a pyrimidine (B1678525) ring bearing a highly substituted phenyl group, a valuable motif in drug discovery. nih.govmdpi.com

The following table provides a summary of potential heterocyclic syntheses utilizing this compound:

| Heterocycle | Synthetic Strategy | Potential Role of this compound |

| Quinoline | Friedländer Annulation and related methods | Serves as the aldehyde component in condensation reactions with α-methylene ketones or enamines. rsc.orgnih.govresearchgate.netresearchgate.net |

| Benzofuran | Perkin reaction, O-alkylation followed by cyclization | Provides the core aromatic ring and the aldehyde for further functionalization and cyclization. |

| Pyrimidine | Biginelli Reaction | Acts as the aldehyde component in a one-pot reaction with a β-dicarbonyl compound and urea/thiourea. |

| Thiophene | Gewald Reaction | Could potentially react with an active methylene (B1212753) nitrile and elemental sulfur in the presence of a base. acs.org |

The design of natural product analogs is a cornerstone of medicinal chemistry, aiming to improve the therapeutic properties of naturally occurring compounds. rsc.orgnih.govnih.govresearchgate.net The unique electronic and steric properties of the trifluoromethoxy group make this compound an attractive starting material for creating novel analogs. The trifluoromethoxy group can serve as a lipophilic hydrogen bond acceptor and can enhance metabolic stability, properties that are highly desirable in drug candidates. nih.govmdpi.com

In a design-focused approach, this benzaldehyde derivative can be incorporated into a synthetic sequence to mimic the core structure of a natural product while introducing the trifluoromethoxy group to probe its effect on biological activity. For example, in the synthesis of analogs of complex polyketides or alkaloids, the aldehyde can be used to build key carbon-carbon bonds through aldol (B89426) reactions, Wittig reactions, or other established carbonyl chemistries. The resulting analogs would possess a unique substitution pattern that could lead to improved potency, selectivity, or pharmacokinetic profiles.

Design and Development of Fluorinated Organic Materials (Theoretical/Strategic Role)

The incorporation of fluorine atoms into organic materials can significantly alter their physical and chemical properties, leading to applications in electronics, optics, and advanced polymers. The trifluoromethoxy group, in particular, is known to impart desirable characteristics such as thermal stability, chemical resistance, and a low dielectric constant.

The aldehyde functionality of this compound allows it to be used as a monomer or a precursor to monomers for the synthesis of functional polymers. For instance, it can undergo condensation polymerization with phenols or amines to form poly(azomethine)s or phenolic resins. The presence of the trifluoromethoxy group in the polymer backbone would be expected to enhance the material's thermal stability and solubility in organic solvents. acs.org

In the realm of dendrimer synthesis, the aldehyde can be used as a core or a branching unit. nih.govsigmaaldrich.commdpi.comresearchgate.netnih.gov For example, a multi-step reaction sequence could convert the aldehyde into a multifunctional core onto which dendritic wedges can be attached. The peripheral functional groups of the resulting dendrimer could be tailored for specific applications, such as drug delivery or catalysis.

The design of organic molecules with large second-order nonlinear optical (NLO) properties is of great interest for applications in telecommunications and optical data processing. dtic.mil Such molecules typically possess a π-conjugated system with electron-donating and electron-withdrawing groups at opposite ends. This compound has both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethoxy group, although their ortho-positioning is not ideal for maximizing the molecular dipole moment.

Theoretically, this compound could be chemically modified to create a more linear π-conjugated system, for example, by extending the conjugation through a Wittig or Horner-Wadsworth-Emmons reaction at the aldehyde group. The resulting stilbene-like derivative could exhibit significant NLO properties. The trifluoromethoxy group would act as a powerful electron acceptor, enhancing the second-order hyperpolarizability (β) of the molecule. researchgate.netankara.edu.tr

Strategic Intermediate in Medicinal Chemistry Research and Drug Design Principles

The trifluoromethoxy group is increasingly recognized as a valuable substituent in medicinal chemistry due to its unique combination of properties. nih.govmdpi.comnih.gov It is highly lipophilic, which can improve a drug's ability to cross cell membranes, and it is metabolically stable, which can increase the drug's half-life in the body. Furthermore, its steric and electronic properties can lead to enhanced binding affinity and selectivity for biological targets.

This compound is a strategic intermediate for introducing this beneficial group into potential drug candidates. The aldehyde functionality provides a versatile handle for a wide range of chemical transformations, allowing for the facile incorporation of the 2-methoxy-6-(trifluoromethoxy)phenyl moiety into a variety of molecular scaffolds. This building block approach is a powerful strategy in drug discovery, enabling the systematic exploration of structure-activity relationships and the optimization of lead compounds.

The following table summarizes the key properties of the trifluoromethoxy group and its implications for drug design:

| Property | Implication in Drug Design |

| High Lipophilicity | Can enhance membrane permeability and oral bioavailability. nih.gov |

| Metabolic Stability | Increases resistance to enzymatic degradation, potentially leading to a longer duration of action. nih.gov |

| Electron-Withdrawing Nature | Can modulate the pKa of nearby functional groups and influence binding interactions. |

| Steric Bulk | Can be used to control the conformation of a molecule and improve selectivity for a target protein. |

Scaffold Derivatization for Novel Chemical Entities (NCEs)

The molecular framework of this compound serves as an excellent starting point for the generation of New Chemical Entities (NCEs). The aldehyde functional group is a particularly versatile handle for a wide array of chemical transformations, enabling extensive scaffold derivatization.

Key reactions leveraging the aldehyde group for derivatization include:

Reductive Amination: Reaction with primary or secondary amines to form Schiff bases, which are subsequently reduced to yield a diverse range of substituted amines. This is a cornerstone reaction for introducing varied side chains and building molecular complexity.

Wittig Reaction: Conversion of the aldehyde to an alkene, allowing for the extension of carbon chains and the introduction of new functionalized moieties.

Aldol and Claisen-Schmidt Condensations: Carbon-carbon bond-forming reactions with ketones or other carbonyl compounds to produce α,β-unsaturated ketones (chalcones), which are themselves important pharmacophores. semanticscholar.org

Grignard and Organolithium Additions: Nucleophilic addition to the aldehyde creates secondary alcohols, providing a new stereocenter and a point for further functionalization.

Multicomponent Reactions: Its use as a key component in reactions like the Ugi or Passerini reactions allows for the rapid assembly of complex, drug-like molecules from three or more starting materials in a single step.

Through these and other synthetic methodologies, the core 2-Methoxy-6-(trifluoromethoxy)phenyl scaffold can be elaborated into vast libraries of NCEs, where the methoxy and trifluoromethoxy groups provide inherent modulation of physicochemical properties from the outset.

Bioisosteric Replacement Strategies Involving the Trifluoromethoxy Group

A cornerstone of modern medicinal chemistry is the principle of bioisosterism, where one functional group can be replaced by another while retaining or enhancing desired biological activity and improving pharmacokinetic properties. nih.gov The trifluoromethoxy (-OCF3) group is a well-established and highly effective bioisostere for the methoxy (-OCH3) group. mdpi.comresearchgate.net

The strategic incorporation of the -OCF3 group in place of a methoxy group imparts several key advantages:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to oxidative metabolism (O-dealkylation) by cytochrome P450 enzymes. mdpi.com This increased stability can lead to a longer biological half-life and improved bioavailability of a drug candidate. nih.govontosight.ai

Increased Lipophilicity: The trifluoromethoxy group is significantly more lipophilic than the methoxy group. nih.gov This property can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier, which is critical for neurologically active agents. mdpi.com

Modulation of Electronic Properties: The -OCF3 group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, in contrast to the electron-donating nature of the -OCH3 group. researchgate.net This can profoundly alter the pKa of nearby functional groups and modify hydrogen bonding capabilities, potentially leading to stronger and more selective interactions with biological targets. mdpi.com

Conformational Effects: Unlike the typically planar conformation of an aryl-methoxy group, the aryl-trifluoromethoxy group often adopts an orthogonal (perpendicular) conformation. acs.org This fixed geometry can lock the molecule into a more favorable binding conformation, increasing affinity and selectivity for its target.

| Property | Methoxy Group (-OCH3) | Trifluoromethoxy Group (-OCF3) | Reference |

|---|---|---|---|

| Electronic Effect | Electron-donating | Strongly electron-withdrawing | researchgate.net |

| Lipophilicity (Hansch π value) | -0.02 | +1.04 | researchgate.netnih.gov |

| Metabolic Stability | Susceptible to O-dealkylation | Highly resistant to oxidative metabolism | mdpi.com |

| Conformation (on aryl ring) | Generally planar | Often orthogonal | acs.org |

Library Synthesis for Chemical Biology Probes (Methodological focus)

The generation of chemical libraries for high-throughput screening is a fundamental strategy in chemical biology for identifying probes that can elucidate biological pathways or act as starting points for drug discovery. vapourtec.com this compound is an ideal building block for such library synthesis due to its compatibility with automated and parallel synthesis methodologies. chemrxiv.orgchempure.in

Methodologically, the aldehyde serves as a versatile anchor for combinatorial derivatization. In a typical library synthesis workflow, the scaffold can be employed in:

Solid-Phase Organic Synthesis (SPOS): The benzaldehyde can be tethered to a solid support (resin) via a linker. The immobilized scaffold is then subjected to a series of reactions, with excess reagents and byproducts being easily washed away after each step. This allows for the high-fidelity construction of a library where each resin bead carries a unique final compound.

Solution-Phase Parallel Synthesis: Using automated liquid handling systems, the benzaldehyde can be dispensed into multi-well plates (e.g., 96- or 384-well formats). Different sets of reactants are then added to each well, allowing for the rapid, parallel synthesis of hundreds or thousands of distinct compounds.

DNA-Encoded Library (DEL) Technology: The building block can be incorporated into a DEL synthesis workflow. In this approach, each chemical modification step is recorded by the ligation of a unique DNA tag. The resulting library, containing billions of unique compounds, can be screened against a protein target in a single solution, with active compounds identified by sequencing their DNA barcodes. nih.gov

The reactivity of the aldehyde group in diverse reactions, such as reductive aminations and multicomponent reactions, makes it highly amenable to these high-throughput synthetic strategies, enabling the creation of large and structurally diverse libraries of probes for biological screening. numberanalytics.commdpi.com

Application in Agrochemical Design and Development Strategies

The unique physicochemical properties imparted by fluorine-containing substituents are of paramount importance in the design of modern agrochemicals. nih.govsigmaaldrich.com The trifluoromethoxy group, in particular, is a key feature in several marketed agrochemicals and is a valuable moiety for developing new herbicides, pesticides, and fungicides. researchgate.netresearchgate.net this compound, therefore, represents a strategic starting material for synthesizing novel active ingredients in crop protection. chemimpex.com

Herbicide and Pesticide Scaffold Architectures

While specific agrochemicals directly synthesized from this compound are not detailed in public literature, its structure embodies features common to successful agrochemical scaffolds. The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups are prevalent in the industry. nih.govsemanticscholar.org For example, the herbicide Pyroxsulam contains a 2-methoxy-4-(trifluoromethyl)pyridine (B1358264) substructure, highlighting the utility of the methoxy and fluorinated groups in concert for achieving high herbicidal activity. nih.gov

The this compound scaffold can be elaborated into various heterocyclic systems known for their pesticidal activity, such as pyrazoles, pyridones, and triazoles, through cyclocondensation reactions involving the aldehyde functionality. mdpi.com The resulting architectures benefit from the pre-installed methoxy and trifluoromethoxy groups, which are known to contribute positively to biological efficacy and selectivity. nih.gov

Modulation of Physicochemical Properties for Target Engagement

The success of an agrochemical depends heavily on its ability to reach and interact with its biological target, whether in a plant or an insect. The trifluoromethoxy group plays a crucial role in modulating the physicochemical properties of a molecule to optimize this process. researchgate.netbeilstein-journals.org

Incorporating the this compound core into an agrochemical candidate can provide several advantages:

Enhanced Penetration and Uptake: The high lipophilicity conferred by the -OCF3 group can significantly improve the molecule's ability to penetrate the waxy cuticle of plant leaves or the chitinous exoskeleton of insects, leading to better bioavailability. mdpi.comresearchgate.net

Improved Translocation: Once absorbed, the optimized balance of lipophilicity and hydrophilicity can facilitate the movement (translocation) of the compound within the plant's vascular system to its site of action.

Optimized Target Binding: The strong electron-withdrawing nature of the -OCF3 group can alter the electronic distribution across the molecule, potentially enhancing binding affinity to the target protein or enzyme through favorable electrostatic or hydrogen bonding interactions. researchgate.net

| Property | Effect of Trifluoromethoxy (-OCF3) Group | Benefit in Agrochemical Design | Reference |

|---|---|---|---|

| Lipophilicity | Significantly increases | Enhanced penetration of plant cuticles and insect exoskeletons | mdpi.comresearchgate.net |

| Metabolic Stability | Increases resistance to enzymatic degradation | Longer persistence and duration of action | researchgate.netresearchgate.net |

| Electronic Character | Strongly electron-withdrawing | Can improve binding affinity and selectivity for the biological target | researchgate.net |

| Bioavailability | Often improves | More efficient delivery of the active ingredient to the site of action | beilstein-journals.org |

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. High-resolution NMR provides detailed information about the chemical environment of individual atoms, primarily ¹H, ¹³C, and ¹⁹F.

One-dimensional (1D) NMR spectra provide fundamental information about the number and type of atoms, while two-dimensional (2D) NMR experiments reveal correlations between them, confirming the molecular skeleton.

¹H NMR: The proton NMR spectrum is used to identify the number of distinct hydrogen atoms and their local environments. For 2-Methoxy-6-(trifluoromethoxy)benzaldehyde, one would expect to see signals for the aldehyde proton, the three aromatic protons on the benzene (B151609) ring, and the three protons of the methoxy (B1213986) group. The chemical shifts (δ) are influenced by the electron-withdrawing and donating effects of the substituents. The aldehyde proton typically appears significantly downfield (around 10.0 ppm) docbrown.info. The aromatic protons would appear in the range of 7.0-8.0 ppm, with their splitting patterns revealing their relative positions (ortho, meta, para coupling). The methoxy protons would appear as a sharp singlet further upfield.

¹³C NMR: The carbon-13 NMR spectrum shows signals for each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde is highly deshielded and appears far downfield (typically >190 ppm) docbrown.info. The aromatic carbons and the methoxy carbon would have distinct chemical shifts. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons uvic.ca.

¹⁹F NMR: The fluorine-19 NMR spectrum is highly sensitive and provides a clean signal for the trifluoromethoxy (-OCF₃) group. This group would appear as a singlet in the proton-decoupled spectrum, with a characteristic chemical shift that confirms its presence beilstein-journals.orgnih.govrsc.org.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| CHO | Aldehyde | ~10.2 | ~191 |

| C1 | Aromatic C | - | ~125 |

| C2 | Aromatic C | - | ~160 |

| C3 | Aromatic CH | ~7.1 | ~112 |

| C4 | Aromatic CH | ~7.6 | ~137 |

| C5 | Aromatic CH | ~7.2 | ~120 |

| C6 | Aromatic C | - | ~148 (q, JC-F) |

| OCH₃ | Methoxy | ~3.9 | ~56 |

| OCF₃ | Trifluoromethoxy | - | ~121 (q, JC-F) |

2D NMR techniques are essential for assembling the molecular structure by showing correlations between nuclei:

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It would show correlations between the neighboring protons on the aromatic ring. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbon atoms they are directly attached to, providing unambiguous C-H assignments. youtube.comsdsu.eduresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for connecting fragments of the molecule, for instance, showing a correlation from the aldehyde proton to the C1 and C2 carbons, or from the methoxy protons to the C2 carbon. youtube.comsdsu.eduresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. It can be used to confirm the substitution pattern, for example, by showing a spatial correlation between the methoxy protons and the proton at the C3 position. researchgate.net

While solution-state NMR characterizes the molecule in a dissolved state, solid-state NMR (ssNMR) provides information about the compound in its solid form. This is particularly important for identifying and differentiating between various crystalline forms (polymorphs) or an amorphous state. Polymorphs can have different physical properties, and ssNMR can detect subtle differences in the local chemical environment of atoms caused by different crystal packing arrangements. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples, revealing distinct signals for non-equivalent molecules in the crystal lattice.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with extremely high accuracy (typically to within 5 ppm). nih.gov This precision allows for the determination of the elemental composition of the molecule. For this compound (C₉H₇F₃O₃), HRMS can distinguish its exact mass from other compounds that might have the same nominal mass.

Table 2: Exact Mass Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇F₃O₃ |

| Monoisotopic Mass (Calculated) | 220.0347 g/mol |

| Ionization Mode | Electrospray Ionization (ESI) or Electron Ionization (EI) |

| Expected Adduct (ESI+) | [M+H]⁺, [M+Na]⁺ |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion (such as the molecular ion), subjecting it to fragmentation, and then analyzing the resulting product ions. nih.govmsu.edu The fragmentation pattern is like a fingerprint for the molecule and helps to confirm its structure. For benzaldehyde derivatives, common fragmentation pathways include the loss of the formyl radical (•CHO) or carbon monoxide (CO) from the parent ion. docbrown.info

Key fragmentation pathways for protonated this compound could involve:

Loss of small neutral molecules like CO.

Cleavage of the methoxy group, resulting in the loss of a methyl radical (•CH₃) or formaldehyde (CH₂O).

Fragmentation involving the trifluoromethoxy group.

Analysis of these fragmentation pathways provides conclusive evidence for the connectivity of the different functional groups to the aromatic ring. core.ac.uk

X-ray Diffraction (XRD) Techniques

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. When a single crystal of the compound is available, X-ray crystallography can provide precise bond lengths, bond angles, and torsion angles. researchgate.net This technique confirms the absolute structure of the molecule and reveals how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or π-stacking. The crystal data obtained includes the crystal system, space group, and unit cell dimensions, which are unique for a specific crystalline form. researchgate.netresearchgate.net

Single Crystal X-ray Diffraction for Absolute Structure and Conformation